Product packaging for 2-cyano-N-(2-phenylethyl)acetamide(Cat. No.:CAS No. 51838-02-9)

2-cyano-N-(2-phenylethyl)acetamide

Cat. No.: B186967
CAS No.: 51838-02-9
M. Wt: 188.23 g/mol
InChI Key: OQQDNRCAXZQBCE-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Cyanoacetamide Derivatives and Phenylethyl Compounds

2-cyano-N-(2-phenylethyl)acetamide is situated at the intersection of two significant classes of organic molecules: cyanoacetamide derivatives and phenylethyl compounds.

Cyanoacetamide Derivatives: Cyanoacetamides are recognized as highly versatile building blocks in organic synthesis. researchgate.net Their structure, which includes reactive cyano and carbonyl groups as well as an active methylene (B1212753) group, allows for a wide range of chemical transformations. periodikos.com.br This reactivity makes them valuable precursors for constructing diverse heterocyclic systems, which are core structures in many pharmacologically active molecules. researchgate.netperiodikos.com.br The Knoevenagel condensation, a key reaction involving the active methylene group of cyanoacetamides, is frequently used to create more complex molecules, such as arylidene derivatives, which have potential applications in medicinal chemistry and materials science. periodikos.com.brperiodikos.com.brzenodo.org Research has explored the potential of cyanoacetamide derivatives as enzyme inhibitors and their derivatives have been studied for a range of biological activities. ontosight.ai

Phenylethyl Compounds: The 2-phenethylamine scaffold is a fundamental motif in medicinal chemistry, present in numerous naturally occurring and synthetic compounds with significant biological roles. mdpi.com This structural unit is a key component of endogenous catecholamines like dopamine (B1211576) and norepinephrine. mdpi.com In drug discovery, the phenylethyl moiety is incorporated into a vast number of molecules designed to interact with various biological targets. mdpi.comresearchgate.net Its presence can be found in ligands developed for serotonin (B10506) (5-HT) receptors, dipeptidyl peptidase 4 (DPP4), and HIV-1 reverse transcriptase, among others. mdpi.com The versatility of the phenylethyl structure makes it a prime candidate for modification in the development of new therapeutic agents. researchgate.net

Significance in Chemical and Biological Sciences Research

The significance of this compound in research stems from its utility as a synthetic intermediate and the potential biological activities associated with its structural class.

Role in Organic Synthesis: The compound serves as a valuable intermediate in multi-step synthetic pathways. For instance, it has been used as a starting material in the synthesis of more complex molecules, such as the 3-acetyloxy-2-cyano-2-(hydroxymethyl)-N-(2-phenylethyl)propanamide, which was developed as part of a biodegradable protecting group for nucleoside 5´-mono-phosphates. mdpi.com This highlights its role as a foundational scaffold for creating elaborate chemical architectures.

Research in Enzyme Inhibition: Derivatives containing the N-(cyano-phenylethyl)acetamide core structure have been a focus of research into enzyme inhibitors. Notably, compounds such as (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides have been identified and patented as inhibitors of dipeptidyl peptidase 1 (DPP1), an enzyme implicated in respiratory diseases. google.comgoogle.comgoogle.com This suggests the therapeutic potential of this structural class of compounds.

Anticonvulsant Activity Studies: While direct studies on this compound are limited, related N-substituted acetamides have been designed and evaluated for anticonvulsant properties. nih.govresearchgate.net For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and assessed in animal models of epilepsy. nih.gov This line of research indicates that the broader family of N-substituted acetamides, including the phenylethyl variant, are compounds of interest for investigating potential neurological activities.

Computational and Spectroscopic Studies: The structural isomer, 2-cyano-N-(1-phenylethyl)acetamide, has been the subject of detailed computational and spectroscopic analysis. tandfonline.comtandfonline.com Researchers have used techniques like Density Functional Theory (DFT) to determine its optimal molecular geometry, vibrational frequencies, and electronic properties. tandfonline.comtandfonline.com Molecular docking studies have also been performed to explore potential interactions with protein receptors, providing insights into its potential as a basis for drug identification. tandfonline.comfigshare.com These studies on a closely related molecule underscore the research interest in the physicochemical and potential biomolecular interactions of this class of compounds.

Table 2: Selected Calculated and Experimental Bond Angle Data for the Isomer 2-cyano-N-(1-phenylethyl)acetamide (2CPEA)

Bond Angle Calculated Value (B3LYP)
C-N-H 119.52°, 118.31°
O–C–N 124.58°

This data provides insight into the molecular geometry of a closely related structural isomer. Data sourced from a 2022 computational study. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B186967 2-cyano-N-(2-phenylethyl)acetamide CAS No. 51838-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h1-5H,6-7,9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQDNRCAXZQBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294012
Record name 2-cyano-N-(2-phenylethyl)acetamide
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51838-02-9
Record name 2-Cyano-N-(2-phenylethyl)acetamide
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Record name 2-Cyano-N-(2-phenylethyl)acetamide
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Record name 51838-02-9
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Record name 2-cyano-N-(2-phenylethyl)acetamide
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Advanced Structural Characterization and Computational Analyses of 2 Cyano N 2 Phenylethyl Acetamide and Its Analogues

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized compounds. Techniques such as FTIR, FT-Raman, NMR, UV-Vis, and Mass Spectrometry provide detailed information about the functional groups, connectivity, and electronic environment within a molecule.

Fourier-Transform Infrared (FTIR) and FT-Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Research on the analogue, 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), has provided detailed vibrational assignments through a combined experimental and theoretical approach. tandfonline.comresearchgate.netfigshare.com The vibrational modes were analyzed, and the assignments were supported by normal coordinate analysis and potential energy distribution (PED) calculations. nih.gov

Key vibrational frequencies for the analogue 2-cyano-N-(1-phenylethyl)acetamide have been identified. tandfonline.comresearchgate.netfigshare.com For instance, the N-H stretching vibration is typically observed in the high-wavenumber region, while the C=O stretching of the amide group appears as a strong band. The cyano group (C≡N) stretching is another characteristic absorption. The aromatic and aliphatic C-H stretching vibrations, as well as various bending and deformation modes, complete the vibrational spectrum, providing a unique fingerprint for the molecule.

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analogue 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) Data sourced from a study utilizing DFT B3LYP/6-311++G(d,p) level of theory. tandfonline.comresearchgate.net

Vibrational Assignment (Potential Energy Distribution %) Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated Wavenumber (cm⁻¹)
N-H Stretch329432963448
Aromatic C-H Stretch306430623090-3065
Aliphatic C-H Stretch2980, 29282982, 29302995-2933
C≡N Stretch225822562275
C=O Stretch (Amide I)165316551698
N-H Bend (Amide II)155215501560
C-N Stretch134813501360
C-O Bend700698705

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra provide information on the chemical environment of hydrogen and carbon atoms, respectively.

For the specific compound of interest, 2-cyano-N-(2-phenylethyl)acetamide , the chemical shifts in ¹H NMR are anticipated as follows: signals for the aromatic protons of the phenyl group, distinct signals for the two methylene (B1212753) groups (-CH₂-CH₂-), a signal for the methylene group adjacent to the cyano group (-CH₂-CN), and a signal for the amide proton (-NH). nih.gov

In-depth studies on the analogue, 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) , have compared experimental NMR data with theoretical values calculated using the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.comresearchgate.netfigshare.com This approach aids in the accurate assignment of NMR signals. The ¹H NMR spectrum of 2CPEA shows characteristic signals for the aromatic protons, the methine proton (-CH-), the methyl protons (-CH₃), the methylene protons of the cyanoacetyl group, and the amide proton. tandfonline.com The ¹³C NMR spectrum correspondingly displays distinct signals for each carbon atom, including those in the phenyl ring, the amide carbonyl group, the cyano group, and the aliphatic chain. tandfonline.com

Table 2: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for the Analogue 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) Data sourced from a study utilizing the GIAO method. tandfonline.comresearchgate.net

Atom Experimental ¹H (ppm) Calculated ¹H (ppm) Atom Experimental ¹³C (ppm) Calculated ¹³C (ppm)
Amide N-H8.348.29Carbonyl C=O163.5165.2
Aromatic C-H6.90-7.247.01-7.35Cyano C≡N116.8118.1
Methine -CH-5.105.05Aromatic C126.2-143.1127.5-144.8
Methylene -CH₂-3.303.25Methine C48.550.1
Methyl -CH₃1.451.41Methylene C25.927.3
---Methyl C22.123.5

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Studies on the analogue 2-cyano-N-(1-phenylethyl)acetamide (2CPEA) have characterized its electronic properties using both experimental measurements and Time-Dependent DFT (TD-DFT) calculations. tandfonline.comresearchgate.netfigshare.com

The analysis of 2CPEA revealed electronic transitions primarily attributed to π → π* and n → π* transitions within the phenyl ring and the carbonyl group. The solvent environment can influence the position of these absorption bands. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions, with the energy gap between them indicating the molecule's electronic stability and reactivity. tandfonline.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. tandfonline.com The molecular formula for this compound is C₁₁H₁₂N₂O, corresponding to a monoisotopic mass of 188.09496 Da. nih.govuni.lu

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound.

Table 3: Predicted Mass Spectrometry Data for this compound Data sourced from PubChem. uni.lu

Adduct Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺189.10224144.4
[M+Na]⁺211.08418152.4
[M-H]⁻187.08768147.2
[M+NH₄]⁺206.12878161.6
[M+K]⁺227.05812149.2

Quantum Chemical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to complement experimental findings. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting molecular properties.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Vibrational Modes

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules. researchgate.net For analogues like 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), have been employed to determine the most stable molecular geometry. tandfonline.comfigshare.comevitachem.com

These computational studies calculate the molecule's bond lengths, bond angles, and dihedral angles in its ground state. The theoretical geometry serves as a basis for further calculations, including the simulation of vibrational spectra. The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FTIR and FT-Raman spectra. tandfonline.comresearchgate.net This correlation between theoretical and experimental data provides a high degree of confidence in the structural characterization of the compound. tandfonline.com

Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) Analysis

Computational studies on this compound and its analogues, such as 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), utilize Molecular Electrostatic Potential (MEP) and Electron Localization Function (ELF) analyses to identify chemically active sites. researchgate.nettandfonline.comtandfonline.comfigshare.com The MEP map illustrates the charge distribution and chemical activity regions of the molecule. researchgate.net These analyses are crucial for understanding the electrophilic and nucleophilic areas within the molecule. researchgate.nettandfonline.comtandfonline.comfigshare.com

The ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron, offering a chemically intuitive way to analyze electron localization. wikipedia.org It clearly distinguishes between the core and valence electrons and reveals covalent bonds and lone pairs. wikipedia.org For 2CPEA, MEP and ELF have been illustrated to determine the chemically active locations. researchgate.nettandfonline.comtandfonline.comfigshare.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and resonance within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals to estimate their energetic importance. uni-muenchen.de

For the analogue 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), NBO analysis was performed to study its stability and charge delocalization. researchgate.net The analysis revealed a significant second-order perturbation energy (E(2)) of 50.11 kcal/mol, which is associated with electron delocalization from the donor nitrogen atom (N15) to the acceptor π* orbital of the carbonyl group (C10-O14). researchgate.net This strong interaction indicates significant electronic communication between these parts of the molecule. researchgate.net NBO analysis provides insights into the Lewis structure of the molecule by localizing orbitals into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.deuoi.gr

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties

The electronic properties of this compound and its analogues are elucidated through Frontier Molecular Orbital (HOMO-LUMO) analysis. researchgate.nettandfonline.comtandfonline.comfigshare.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. researchgate.net

For the related compound 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), UV-Vis and HOMO-LUMO studies have been used to characterize the charge transfer between atoms. researchgate.nettandfonline.comtandfonline.comfigshare.com The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. wisc.edu In one study, the HOMO-LUMO energy gap for a similar acetamide (B32628) derivative was found to be 4.75 eV. researchgate.net

Fukui Functions for Identification of Chemically Active Sites

Fukui functions are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), an analogue of the title compound, Fukui functions have been calculated to pinpoint the electrophilic and nucleophilic areas. researchgate.nettandfonline.comtandfonline.comfigshare.com This analysis is instrumental in predicting the regions of the molecule that are most likely to participate in chemical reactions.

Thermodynamic Characteristics from Computational Studies

Computational studies have been conducted to determine the thermodynamic properties of this compound and its analogues, and to analyze their correlations with temperature. researchgate.net For the analogue 2-cyano-N-(1-phenylethyl)acetamide (2CPEA), thermodynamic characteristics have been investigated. researchgate.nettandfonline.comtandfonline.comfigshare.com These studies provide valuable information on the stability and behavior of the compound under different thermal conditions.

Solid-State Structural Investigations

Crystal Structure Analysis

The solid-state structure of (R)-2-cyano-N-(1-phenylethyl)acetamide, an analogue of the title compound, has been determined by single-crystal X-ray diffraction. researchgate.netnih.gov The compound crystallizes in the orthorhombic space group P212121. researchgate.net

Table 1: Crystallographic Data for (R)-2-cyano-N-(1-phenylethyl)acetamide

ParameterValue
Chemical Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Crystal System Orthorhombic
Space Group P212121
a (Å) 4.7573 (1)
b (Å) 11.1432 (3)
c (Å) 19.3311 (5)
V (ų) 1024.77 (4)
Z 4
Temperature (K) 293
Radiation Mo Kα
Dihedral Angle (Acetamide/Benzene) 68.7 (1)°
Data sourced from Kumar et al. (2013). researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular architecture and solid-state packing of crystalline materials are fundamentally governed by the network of intermolecular interactions. researchgate.net In the case of this compound and its analogues, hydrogen bonding plays a critical and directive role in the formation of ordered structures. mdpi.comnih.gov The interplay of conventional and unconventional hydrogen bonds, such as N—H⋯O, C—H⋯O, and C—H⋯π interactions, dictates the assembly of molecules into distinct one-, two-, or three-dimensional motifs. nih.govnih.gov Computational methods, including Hirshfeld surface analysis, provide quantitative insights into these non-covalent interactions. researchgate.netsemanticscholar.org

Detailed Research Findings

Detailed crystallographic studies on analogues of this compound reveal recurrent and predictable hydrogen bonding patterns. The acetamide moiety, with its N-H group as a hydrogen bond donor and the carbonyl oxygen as an acceptor, is a primary driver of molecular assembly.

Table 1: Crystal Data and Structure Refinement for (R)-2-cyano-N-(1-phenylethyl)acetamide nih.gov
ParameterValue
Empirical formulaC₁₁H₁₂N₂O
Formula weight188.23
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensions
a (Å)4.7573 (1)
b (Å)11.1432 (3)
c (Å)19.3311 (5)
Volume (ų)1024.77 (4)
Z4

The influence of different substituents on the supramolecular assembly is evident in other analogues. For instance, in 2-cyano-N-(4,6-dimethoxypyrimidin-2-yl)acetamide , molecules are linked into complex sheets by a combination of one N—H⋯O hydrogen bond and two distinct C—H⋯O hydrogen bonds. researchgate.net This creates a more intricate two-dimensional network compared to the simple chains observed in the phenylethyl analogue.

Similarly, the crystal structure of 2-cyano-N-(2-hydroxyphenyl)acetamide is stabilized by a robust hydrogen-bonded network. researchgate.net The presence of the additional hydroxyl group introduces more complex bonding possibilities, including potential two-center and three-center hydrogen bonds that significantly influence the crystal packing. researchgate.net In other related structures, such as N-phenyl-2-(phenylsulfanyl)acetamide, N—H⋯O hydrogen bonding leads to the formation of molecular chains, which are then linked by C—H⋯π interactions to build a three-dimensional network. nih.gov

Computational studies on 2-cyano-N-(1-phenylethyl)acetamide (referred to as 2CPEA in the study) using methods like Density Functional Theory (DFT) and Hirshfeld surface analysis have further elucidated these interactions. researchgate.nettandfonline.com Hirshfeld analysis is particularly useful for visualizing and quantifying intermolecular contacts. The resulting 2D fingerprint plots can distinguish the contributions of different types of interactions, confirming the prevalence of H⋯O/O⋯H, H⋯H, and C⋯H/H⋯C contacts that constitute the crystal packing. researchgate.netsemanticscholar.org These computational approaches corroborate the experimental X-ray diffraction data and provide deeper insight into the energetic and geometric properties of the non-covalent forces at play. researchgate.net

Table 2: Predominant Intermolecular Interactions in 2-cyano-N-substituted Acetamide Analogues
CompoundInteraction Types ObservedResulting Supramolecular MotifReference
(R)-2-cyano-N-(1-phenylethyl)acetamideN—H⋯O, C—H⋯OChains nih.gov
2-cyano-N-(4,6-dimethoxypyrimidin-2-yl)acetamideN—H⋯O, C—H⋯OComplex sheets researchgate.net
2-cyano-N-(2-hydroxyphenyl)acetamideHydrogen-bonded network (two- and three-center)3D Network researchgate.net
N-phenyl-2-(phenylsulfanyl)acetamideN—H⋯O, C—H⋯πChains linked into a 3D network nih.gov

Derivatization Strategies and Novel Chemical Entity Development Based on 2 Cyano N 2 Phenylethyl Acetamide Scaffold

Synthesis of Polyfunctionally Substituted Heterocyclic Derivatives

The 2-cyano-N-(2-phenylethyl)acetamide molecule is a valuable precursor for creating a variety of heterocyclic systems due to its multiple reactive sites. ekb.egresearchgate.net The active methylene (B1212753) and cyano groups are particularly useful for condensation and cyclization reactions, leading to the formation of diverse ring structures. ekb.egresearchgate.net

The synthesis of thiophene (B33073) and thiazole (B1198619) derivatives from this compound and its analogues often involves reactions that capitalize on the reactivity of the active methylene group and the cyano function.

Thiophene derivatives can be synthesized through various methods. One common approach is the Gewald reaction, where the cyanoacetamide is reacted with a ketone or aldehyde and elemental sulfur in the presence of a base. This reaction leads to the formation of aminothiophenes. For instance, the reaction of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide with elemental sulfur and phenyl isothiocyanate or malononitrile (B47326) can yield thiophene derivatives. sapub.org Another strategy involves the reaction with α-halogenated reagents. nih.gov For example, nucleophilic substitution of a thiocarbamoyl derivative with chloroacetone (B47974), followed by intramolecular cyclization, can produce 5-acetyl-4-aminothiophene derivatives. nih.gov

Thiazole derivatives are also readily accessible. A common pathway involves the reaction of a cyanoacetamide derivative with phenyl isothiocyanate to form a non-isolable sulfide (B99878) salt intermediate. This intermediate can then be treated with α-halogenated compounds like chloroacetone or ethyl bromoacetate (B1195939) to yield substituted thiazoline (B8809763) or thiazolidin-4-one derivatives, respectively. nih.gov Another method involves the reaction with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) or thiocarbamoyl derivatives to furnish 3-aminothiophenes. researchgate.net The versatility of these synthetic routes allows for the introduction of various substituents, leading to a diverse library of thiazole-containing compounds. sapub.orgnih.govresearchgate.net

Table 1: Synthesis of Thiophene and Thiazole Derivatives

Derivative TypeStarting MaterialsReagentsResulting Heterocycle
Thiophene2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamideElemental sulfur, phenyl isothiocyanate/malononitrileThiophene derivative sapub.org
ThiopheneThiocarbamoyl derivativeChloroacetone5-Acetyl-4-aminothiophene nih.gov
ThiazoleCyanoacetamide derivative, Phenyl isothiocyanateChloroacetone, Ethyl bromoacetateSubstituted thiazoline or thiazolidin-4-one nih.gov
Thiazole2-chloroacetamide derivative2-mercapto-4,6-dimethylnicotinonitrile3-Aminothiophene researchgate.net

The this compound scaffold is also instrumental in the synthesis of various nitrogen-containing heterocycles such as pyrazoles, pyridines, and pyrimidines.

Pyrazole derivatives can be synthesized by reacting α,β-unsaturated ketones (chalcones) derived from cyanoacetamide precursors with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.gov Another approach involves the diazotization of a cyanoacetamide derivative to form a hydrazine intermediate, which can then be cyclized to a pyrazole. sapub.org For example, reacting 2-cyano-N-(3-cyanoquinolin-2-yl) acetamide (B32628) with a diazonium salt gives a hydrazine derivative which can be further reacted to form pyrazoles. sapub.org

Pyridine (B92270) derivatives are often synthesized by reacting chalcones with reagents like malononitrile, ethyl acetoacetate, or diethyl malonate in the presence of ammonium (B1175870) acetate. nih.gov The addition of one or two molecules of ethyl cyanoacetate (B8463686) to a chalcone (B49325) can also lead to different pyridine products. nih.gov Furthermore, functionalized pyridone derivatives can be obtained through the reaction of an intermediate with malononitrile or ethyl cyanoacetate in the presence of a base. mdpi.com

Pyrimidine (B1678525) derivatives can be formed through the reaction of chalcones with urea (B33335) or thiourea. miami.edu Another route involves the reaction of a precursor with guanidine (B92328) hydrochloride in an ethanolic sodium hydroxide (B78521) solution. nih.gov These reactions provide access to a variety of substituted pyrimidine rings.

Table 2: Synthesis of Pyrazole, Pyridine, and Pyrimidine Derivatives

Derivative TypeStarting MaterialsReagentsResulting Heterocycle
PyrazoleChalconeHydrazine hydratePyrazoline nih.gov
Pyrazole2-cyano-N-(3-cyanoquinolin-2-yl) acetamideDiazonium chloride, Hydrazine hydratePyrazole sapub.org
PyridineChalconeMalononitrile, Ethyl acetoacetate, Diethyl malonate, Ammonium acetatePyridine derivative nih.gov
PyrimidineChalconeUrea, ThioureaPyrimidine derivative miami.edu
PyrimidineChalconeGuanidine hydrochloridePyrimidine derivative nih.gov

The versatility of the this compound scaffold extends to the synthesis of more complex heterocyclic systems like quinoxalinones and iminocoumarins.

Quinoxalinone derivatives can be synthesized from precursors derived from 2-cyanoacetamides. For example, 2-cyanoacetamide (B1669375) moieties are known to be vital synthons in the synthesis of quinoxalinones. ekb.eg The synthesis often involves the condensation of an o-phenylenediamine (B120857) derivative with a reactive dicarbonyl compound. While direct synthesis from this compound is not explicitly detailed in the provided results, its derivatives can be precursors to the necessary components for quinoxalinone ring formation. For instance, N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides have been synthesized, indicating the utility of related acetamide structures in accessing quinoxaline (B1680401) systems. nih.gov

Iminocoumarin derivatives can be prepared by reacting a 2-cyanoacetamide derivative with salicylaldehyde. ekb.eg This reaction, typically carried out in a suitable solvent like boiling acetic acid, results in the formation of 2-imino-chromene-3-carboxamide derivatives. ekb.eg The structure of these products is confirmed by the absence of a nitrile (CN) group and the appearance of an imino group in their infrared spectra. ekb.eg

The synthetic utility of this compound and its analogues extends beyond the common heterocycles to the formation of other novel azole and azine ring systems. Azoles are five-membered heterocyclic compounds containing at least one nitrogen atom, while azines are six-membered heterocyclic compounds with one or more nitrogen atoms.

The reactivity of the cyanoacetamide moiety allows for its use in the synthesis of various fused and substituted azoles and azines. For example, derivatives of 2-cyanoacetamide have been used to synthesize polyfused heterocyclic systems. researchgate.net The reaction of a 2-cyanoacetamide derivative with various reagents can lead to the formation of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netekb.eg Furthermore, cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines have been developed as a route to C,N-diheteroarylcarbamidines, which include a 1,2,3-triazole ring linked to another heterocycle. beilstein-journals.org This demonstrates the potential for creating complex molecules with multiple heterocyclic components. The synthesis of novel azole heterocycles based on 2,5-disubstituted thiadiazole has also been reported, starting from 2-amino-5-mercapto-1,3,4-thiadiazole. tubitak.gov.tr

Utilization as a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound and its derivatives are valuable synthons in organic synthesis due to their inherent reactivity and the presence of multiple functional groups. ekb.egresearchgate.net

The active methylene group, positioned between the electron-withdrawing cyano and carbonyl groups, is a key feature that makes this compound a useful C-nucleophile. ekb.egresearchgate.netresearchgate.net This allows it to participate in a variety of condensation and substitution reactions, forming the backbone of many heterocyclic structures. ekb.egresearchgate.net For example, it can react with aldehydes, ketones, and other electrophiles to initiate the formation of larger, more complex molecules. researchgate.net

The cyano and amide groups also contribute to its utility as a synthon. The cyano group can be hydrolyzed to a carboxylic acid or participate in cycloaddition reactions. The amide nitrogen can act as a nucleophile in certain reactions. The combination of these functional groups allows for a wide range of transformations, making this compound a versatile building block for the synthesis of diverse heterocyclic compounds with potential biological activities. ekb.egresearchgate.net

Development of Multitarget-Directed Ligands (MTDLs)

Multitarget-directed ligands (MTDLs) are single chemical entities designed to interact with multiple biological targets simultaneously. benthamscience.comnih.gov This approach is gaining traction in drug discovery, particularly for complex diseases like Alzheimer's disease, where multiple pathological pathways are involved. benthamscience.comnih.gov The development of MTDLs often involves the hybridization of pharmacophores from different known ligands into a single molecule.

The scaffold of this compound and its derivatives are being explored for the development of MTDLs. For instance, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and evaluated as dual inhibitors of EGFR and VEGFR-2, two important targets in cancer therapy. nih.gov In the context of Alzheimer's disease, cyanopyridine-triazine hybrids have been developed as multitarget agents with promising inhibitory activity against acetylcholinesterase (AChE). researchgate.net The design of these MTDLs often involves computational methods to predict their binding to multiple targets. The ability to easily derivatize the this compound core allows for the systematic modification of the molecule to optimize its activity against multiple targets. The development of MTDLs represents a shift from the traditional "one molecule, one target" paradigm to a more holistic approach to drug design. benthamscience.comnih.gov

Future Research Directions and Current Gaps in Knowledge

Advanced Mechanistic Investigations of Biological Activities

The precise molecular mechanisms underpinning the observed biological activities of 2-cyano-N-(2-phenylethyl)acetamide are not yet fully elucidated. Although compounds with similar structures have demonstrated antimicrobial, antifungal, and anticancer properties, the specific interactions of this compound with biological targets require more in-depth investigation. ontosight.ai Future research should focus on identifying the specific enzymes, receptors, or cellular pathways that this compound modulates.

Advanced techniques such as molecular docking and quantum chemical studies can provide valuable insights into the binding modes and interactions of this compound with its biological targets. researchgate.nettandfonline.com For instance, molecular dynamics simulations could be employed to explore the stability of the compound when bound to a target protein. tandfonline.com Furthermore, investigating the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can help in understanding the charge transfer that occurs during these interactions. researchgate.nettandfonline.com

Rational Design and Synthesis for Enhanced Target Selectivity and Potency

A significant area for future research lies in the rational design and synthesis of novel analogs of this compound with improved target selectivity and potency. By modifying the chemical structure, it is possible to enhance its therapeutic effects while minimizing potential off-target interactions.

Structure-activity relationship (SAR) studies are crucial in this endeavor. acs.org For example, the synthesis of a series of analogs with different substituents on the phenyl ring or modifications to the acetamide (B32628) linker could reveal key structural features required for optimal activity. acs.orgacs.org The synthesis of derivatives by reacting this compound with various reagents can lead to the creation of novel heterocyclic compounds with potentially enhanced biological profiles. ekb.eg

The development of more efficient and scalable synthetic routes is also a key consideration. researchgate.net Exploring different catalysts and reaction conditions can lead to higher yields and purity of the desired compounds, facilitating further biological evaluation. researchgate.net

Exploration of Undiscovered Biological and Chemical Applications

The full potential of this compound and its derivatives likely extends beyond their currently known applications. A significant gap in knowledge exists regarding other potential biological and chemical uses.

Systematic screening of this compound and its analogs against a wide range of biological targets could uncover novel therapeutic applications. For instance, its potential as an inhibitor of enzymes like dihydroorotate (B8406146) dehydrogenase, which is involved in pyrimidine (B1678525) biosynthesis, has been suggested for related compounds and warrants investigation for this compound. acs.org

Furthermore, its utility as a building block in the synthesis of more complex molecules and materials is an area ripe for exploration. The cyanoacetamide moiety is a versatile synthon in organic chemistry, and its incorporation into polymers or other functional materials could lead to novel applications in materials science. researchgate.netmdpi.com The investigation of its reactivity with different chemical reagents could also lead to the discovery of new chemical transformations and the synthesis of unique molecular architectures. ekb.eg

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(2-phenylethyl)acetamide, and how can reaction conditions be optimized?

A common synthetic approach involves the condensation of cyanoacetic acid with 2-phenylethylamine under acidic or catalytic conditions. For example, a protocol adapted from pharmaceutical intermediate synthesis (e.g., ) uses condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or acetonitrile). Optimization includes:

  • Temperature control : Maintaining 0–25°C to minimize side reactions.
  • Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.4–3.6 ppm (CH₂ adjacent to the amide), and δ 2.8–3.0 ppm (cyano group proximity).
    • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, nitrile (C≡N) at ~115–120 ppm .
  • IR Spectroscopy : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 217.1 for C₁₁H₁₂N₂O) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Design a stability study using:

  • pH buffers : Test degradation kinetics in acidic (pH 2–3), neutral (pH 7), and alkaline (pH 10–12) solutions.
  • Temperature stress : Incubate samples at 25°C (ambient), 40°C (accelerated), and 60°C (extreme) for 1–4 weeks.
  • Analytical monitoring : HPLC or LC-MS to track degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound?

  • Target selection : Prioritize receptors with known affinity for cyanoacetamide derivatives (e.g., kinases, proteases).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Key parameters : Analyze binding energy (ΔG < −6 kcal/mol), hydrogen bonding (e.g., amide-NH with Asp/Glu residues), and hydrophobic interactions (phenyl ring with aromatic pockets) .
  • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in solubility data reported for this compound?

Conflicting solubility values may arise from:

  • Solvent purity : Use HPLC-grade solvents to minimize interference.
  • Measurement methods : Compare shake-flask (equilibrium solubility) vs. kinetic solubility (nephelometry).
  • Temperature control : Ensure consistency (e.g., 25°C ± 0.5°C).
  • Reference standards : Cross-validate with structurally similar compounds (e.g., cyanoacetamide derivatives) .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

  • Scaffold modification : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) or vary the alkyl chain length.
  • Bioassay panels : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) or microbial strains.
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.